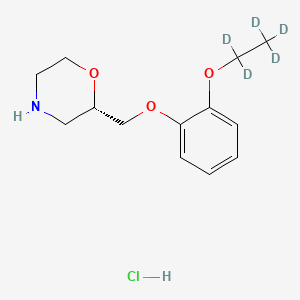

(S)-Viloxazine-d5 Hydrochloride

Description

Contextualizing (S)-Viloxazine within Neuropharmacological Research

Viloxazine (B1201356) is a medication with a notable history in neuropharmacology. Initially developed and marketed as an antidepressant in Europe, it has been repurposed and is now recognized for its efficacy in treating Attention Deficit Hyperactivity Disorder (ADHD). patsnap.comwikipedia.org Its mechanism of action is primarily understood as a selective norepinephrine (B1679862) reuptake inhibitor (NRI), which increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. patsnap.comdrugbank.commacsenlab.com This action is considered crucial for its therapeutic effects in ADHD, a condition linked to imbalances in neurotransmitter systems, particularly norepinephrine and dopamine (B1211576). drugbank.commacsenlab.comfrontiersin.org

Crucially, viloxazine is a chiral molecule, existing as two stereoisomers: (S)-viloxazine and (R)-viloxazine. Research has demonstrated that the pharmacological activity is not equally distributed between these two enantiomers. The (S)-isomer is reported to be significantly more potent than the (R)-isomer. macsenlab.comnih.gov Specifically, the (S)-stereoisomer exhibits approximately 10 times greater potency in inhibiting norepinephrine reuptake than the (R)-stereoisomer. nih.gov Behavioral studies have also shown the (S)-isomer to be about five times more active than the (R)-isomer. researchgate.net This enantiomeric specificity underscores the importance of studying the individual isomers to fully understand the drug's therapeutic potential and to develop more targeted and effective treatments.

Pharmacological Properties of Viloxazine Enantiomers

| Property | (S)-Viloxazine | (R)-Viloxazine | Racemic Viloxazine |

|---|---|---|---|

| Primary Mechanism | Norepinephrine Reuptake Inhibition | Norepinephrine Reuptake Inhibition | Norepinephrine Reuptake Inhibition |

| Relative Potency (Norepinephrine Reuptake Inhibition) | ~10x more potent than (R)-isomer | Less potent | Mixture of potencies |

| Behavioral Activity | ~5x more active than (R)-isomer | Less active | Mixture of activities |

| Serotonergic Activity | Contributes to overall effect | Contributes to overall effect | Modulates 5-HT2B and 5-HT2C receptors |

Principles and Advantages of Stable Isotope Labeling in Drug Discovery and Development

Stable isotope labeling is a powerful technique in pharmaceutical research where atoms in a drug molecule are replaced with their heavier, non-radioactive isotopes. metsol.comclearsynth.com Common stable isotopes include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). metsol.comiris-biotech.de This subtle modification, known as deuteration when deuterium is used, does not fundamentally alter the chemical identity of the molecule but can have significant effects on its metabolic fate. clearsynth.comyoutube.com

The primary principle underlying the utility of deuteration is the kinetic isotope effect (KIE) . deutramed.comdrugdiscoveryopinion.com The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the bond between carbon and hydrogen (C-H). portico.orgtaylorandfrancis.com Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate for processes that involve the cleavage of this bond in the rate-determining step. drugdiscoveryopinion.comportico.org Since many drug metabolism reactions, often catalyzed by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds, replacing hydrogen with deuterium at these metabolic "hot spots" can slow down the drug's breakdown. nih.govnih.govosaka-u.ac.jp

The advantages of this approach in drug discovery and development are numerous:

Improved Metabolic Stability and Half-Life: By retarding metabolism, deuteration can increase a drug's half-life, meaning it remains in the body for a longer period. deutramed.comunibestpharm.com This can lead to less frequent dosing, which may improve patient compliance. researchgate.net

Enhanced Bioavailability: For drugs that undergo significant first-pass metabolism (breakdown in the liver before reaching systemic circulation), deuteration can increase the amount of the active drug that reaches its target. researchgate.net

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can produce toxic byproducts. By altering the metabolic pathway, deuteration can reduce the formation of these harmful metabolites, potentially improving the drug's safety profile. unibestpharm.comresearchgate.netresearchgate.net

Metabolic Shunting: Deuteration can redirect metabolism away from a problematic pathway towards a more favorable one, a phenomenon known as "metabolic shunting". researchgate.netresearchgate.net

Use as Tracers in ADME Studies: Deuterated compounds are invaluable tools for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. clearsynth.comiris-biotech.denih.govchemicalsknowledgehub.com Mass spectrometry can easily distinguish between the deuterated and non-deuterated versions of a drug, allowing researchers to precisely track its journey through the body. metsol.comnih.gov

Key Advantages of Deuteration in Drug Development

| Advantage | Underlying Principle | Therapeutic Implication |

|---|---|---|

| Increased Half-Life | Slower metabolic breakdown due to the kinetic isotope effect. | Reduced dosing frequency and improved patient compliance. |

| Higher Bioavailability | Decreased first-pass metabolism. | Increased drug exposure and potentially lower required doses. |

| Improved Safety Profile | Reduced formation of toxic or reactive metabolites. | Lower risk of certain adverse effects. |

| Precise Pharmacokinetic Tracking | Use as a stable isotope tracer in ADME studies. | Detailed understanding of drug disposition to optimize development. |

Rationale for Deuteration and Chiral Specificity in (S)-Viloxazine-d5 Hydrochloride Investigations

The creation and study of this compound are driven by a clear scientific rationale that combines the insights from both chiral pharmacology and stable isotope labeling.

The focus on the (S)-enantiomer is a direct result of the evidence that it is the more pharmacologically active and potent form of viloxazine. macsenlab.comnih.govresearchgate.net By isolating this specific stereoisomer, researchers aim to maximize the desired therapeutic effects while potentially minimizing any off-target or less desirable activities that might be associated with the (R)-enantiomer. This "chiral switch" approach is a well-established strategy in drug development to improve the therapeutic index of a racemic drug. nih.gov

The deuteration of (S)-viloxazine to create this compound serves several key research purposes. Viloxazine is known to be metabolized by CYP2D6, UGT1A9, and UGT2B15 enzymes. frontiersin.org By strategically placing five deuterium atoms on the molecule, researchers can investigate the impact of the kinetic isotope effect on these metabolic pathways. The primary goal is often to create a more stable version of the active enantiomer, which could lead to an improved pharmacokinetic profile, such as a longer half-life and more consistent plasma concentrations.

Furthermore, deuteration can be a tool to stabilize a chiral center that might otherwise be prone to in vivo interconversion. deutramed.comresearchgate.net While this is a more significant concern for molecules with certain types of chiral centers, exploring the stability of the (S)-configuration in the deuterated form is a valid area of investigation.

In essence, this compound is a highly specialized chemical tool. It is designed for advanced research to:

Serve as a stable, isotopically labeled internal standard for highly accurate and sensitive quantification of (S)-viloxazine in biological samples during pharmacokinetic and metabolic studies. researchgate.netacs.org

Allow for detailed investigation into the metabolic fate of the more active (S)-enantiomer, helping to identify its primary metabolites with greater clarity. clearsynth.comnih.gov

Explore the potential for creating a "deutero-eutomer," a deuterated version of the most active enantiomer, which could possess superior therapeutic properties compared to the original non-deuterated racemic mixture.

The synthesis and investigation of this compound thus represent a sophisticated, multi-faceted approach to drug optimization, leveraging both stereochemical purity and isotopic modification to probe and potentially enhance the therapeutic utility of viloxazine.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-[[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]methyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11;/h3-6,11,14H,2,7-10H2,1H3;1H/t11-;/m0./s1/i1D3,2D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOCKFVCMLCPTP-HEBYHJGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC2CNCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OC[C@@H]2CNCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858565 | |

| Record name | (2S)-2-({2-[(~2~H_5_)Ethyloxy]phenoxy}methyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246816-39-6 | |

| Record name | (2S)-2-({2-[(~2~H_5_)Ethyloxy]phenoxy}methyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis and Isotopic Incorporation Strategies for S Viloxazine D5 Hydrochloride

Overview of Precursor Synthesis Pathways for Viloxazine (B1201356)

The synthesis of the basic viloxazine structure typically begins with 2-ethoxyphenol (B1204887). chemicalbook.comtdcommons.org A common and established pathway involves a multi-step process:

Epoxide Formation : 2-ethoxyphenol is reacted with epichlorohydrin (B41342). chemicalbook.comgoogle.com This reaction, often carried out in the presence of a base like potassium carbonate and sometimes a phase-transfer catalyst, yields the key intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane. google.comchemicalbook.com

Morpholine (B109124) Ring Formation : The epoxide intermediate is then reacted with 2-aminoethyl hydrogen sulfate (B86663) in the presence of a strong base. googleapis.comgoogle.com This step initiates a ring-opening of the epoxide, followed by a subsequent cyclization to form the morpholine ring, resulting in the viloxazine free base. chemicalbook.com

Salt Formation : Finally, the viloxazine free base is treated with concentrated hydrochloric acid to produce viloxazine hydrochloride, which can then be purified through recrystallization. googleapis.comchemicalbook.com

An alternative, though sometimes considered less satisfactory, route involves reacting the epoxide intermediate with benzylamine, followed by treatment with chloroacetyl chloride to form a morpholinone. This intermediate is then reduced using powerful reducing agents like lithium aluminum hydride to yield viloxazine. googleapis.comgoogle.com

Methodologies for Stereoselective (S)-Enantiomer Formation

To produce the enantiopure (S)-viloxazine, which is known to be significantly more pharmacologically active than its (R)-isomer, specific stereoselective methods must be employed. google.comnih.gov These strategies are designed to either directly synthesize the (S)-enantiomer or to separate it from a racemic mixture.

Chiral Auxiliary Approaches

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org In the context of viloxazine synthesis, a chiral auxiliary could be attached to a precursor molecule to direct the formation of the morpholine ring in the desired (S) configuration. After the key stereocenter is set, the auxiliary is removed. While specific examples for viloxazine are not extensively detailed in readily available literature, the general principle involves using a recoverable chiral molecule to guide the asymmetric synthesis, after which it is cleaved from the (S)-viloxazine intermediate. wikipedia.org

Asymmetric Catalysis in Stereoselective Synthesis

Asymmetric catalysis is a powerful technique for producing chiral molecules with high enantioselectivity. rsc.orgmdpi.com This method uses a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. For molecules with a 2-substituted morpholine structure like viloxazine, asymmetric hydrogenation of a dehydromorpholine precursor is a viable strategy. semanticscholar.orgrsc.org

This process would involve:

Synthesizing a 2-substituted dehydromorpholine intermediate.

Using a chiral transition-metal catalyst, such as a rhodium complex with a chiral bisphosphine ligand, to hydrogenate the double bond. semanticscholar.orgresearchgate.net This step creates the chiral center with a high preference for the (S) configuration.

This catalytic method is highly efficient and atom-economical, making it an attractive option for large-scale production. semanticscholar.orgnih.gov

Racemic Resolution Techniques for Enantiopure (S)-Viloxazine

Racemic resolution is a common method for separating enantiomers from a 1:1 mixture. wikipedia.org This can be achieved by several techniques.

Diastereomeric Salt Formation : This classic technique involves reacting the racemic viloxazine base with a chiral resolving agent, such as a single enantiomer of tartaric acid (e.g., L-(+)-tartaric acid). wikipedia.orggoogle.com This reaction forms two diastereomeric salts ((S)-viloxazine-L-tartrate and (R)-viloxazine-L-tartrate). These diastereomers have different physical properties, such as solubility, allowing one to be selectively crystallized and separated from the mixture. wikipedia.orgrug.nl The pure enantiomer is then recovered by removing the resolving agent. rug.nl

Chiral Column Chromatography : This method uses a chiral stationary phase (CSP) to separate the enantiomers. wikipedia.orgresearchgate.net The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral phase, causing them to travel through the column at different rates and elute separately. This technique has been successfully used to separate viloxazine enantiomers for analytical purposes and can be scaled for preparative separation. researchgate.net

Table 1: Comparison of Stereoselective Methods for (S)-Viloxazine

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct synthesis. wikipedia.org | High stereocontrol. | Requires additional synthesis and removal steps for the auxiliary. |

| Asymmetric Catalysis | Use of a chiral catalyst to selectively form one enantiomer. semanticscholar.orgrsc.org | High efficiency, atom economy, suitable for large scale. semanticscholar.org | Catalyst development can be complex and costly. |

| Racemic Resolution | Separation of a racemic mixture. wikipedia.org | Utilizes well-established techniques like crystallization. | Maximum theoretical yield is 50% unless the undesired enantiomer is racemized and recycled. wikipedia.org |

Site-Specific Deuterium (B1214612) Incorporation Techniques for the Ethoxy Moiety

The "-d5" in (S)-Viloxazine-d5 Hydrochloride signifies that the five hydrogen atoms of the terminal ethyl group in the ethoxy moiety have been replaced with deuterium. synzeal.comclearsynth.com This isotopic labeling is achieved by using a deuterated precursor during the synthesis.

Chemical Deuteration Reagents and Reaction Conditions

The key to synthesizing (S)-Viloxazine-d5 is the use of a deuterated starting material. The most direct approach involves preparing 2-(ethoxy-d5)phenol and then following the established synthesis pathway.

The synthesis of the deuterated precursor can be accomplished by:

Alkylation with a Deuterated Reagent : A common method is the alkylation of a suitable phenol (B47542) precursor, like 2-(benzyloxy)phenol (B123662), with a deuterated ethylating agent, such as ethyl-d5 iodide. This introduces the C₂D₅ group.

Use of Deuterated Ethanol : Alternatively, reactions that build the ethoxy group can utilize ethanol-d5 (B126515) or other deuterated C2 synthons.

Once the key intermediate, 2-ethoxy-d5-phenol , is synthesized, it is used in place of standard 2-ethoxyphenol in the precursor pathway described in section 2.1. epa.govscbt.com The subsequent reaction with epichlorohydrin and then with 2-aminoethyl hydrogen sulfate proceeds as it would for the non-deuterated compound, ultimately yielding viloxazine with the ethoxy moiety specifically labeled with five deuterium atoms. The use of deuterium oxide (D₂O) as a deuterium source with specific catalysts is another advanced strategy for site-specific deuteration of alkyl groups. nih.gov

The final product, 2-((2-(Ethoxy-d5)phenoxy)methyl)morpholine, is then treated with hydrochloric acid to form the hydrochloride salt. synzeal.com

Optimization of Deuteration Yield and Isotopic Purity

The efficient synthesis of this compound hinges on the successful incorporation of deuterium atoms with high isotopic purity and chemical yield. The primary strategy for introducing the d5-label involves the use of a deuterated ethylating agent.

Isotopic Incorporation Strategy

A common and effective method for introducing a pentadeuterated ethyl group onto a phenolic oxygen is through alkylation with [2H5]ethyl iodide. This method has been successfully employed in the synthesis of deuterated viloxazine. The synthesis of the deuterated intermediate, 1-(2-pentadeuteroethoxyphenoxy)-2,3-epoxypropane, is a key step. This is achieved by reacting 2-(benzyloxy)phenol with [2H5]ethyl iodide to introduce the deuterated ethoxy group. Following this, the benzyl (B1604629) protecting group is removed, and the resulting deuterated phenol is reacted with epichlorohydrin to form the desired epoxide intermediate. This epoxide can then be used to construct the morpholine ring of viloxazine.

Optimization of Deuteration Yield

To maximize the yield of the deuteration reaction, several factors can be optimized. The choice of base is critical in the alkylation of the phenol. A strong, non-nucleophilic base is preferred to deprotonate the phenol without competing in the alkylation reaction. The reaction temperature and time are also important parameters to control to ensure complete reaction and minimize the formation of side products. The use of a suitable solvent that can dissolve both the phenoxide and the ethylating agent is also crucial for a high-yield reaction.

Isotopic Purity

The isotopic purity of the final this compound is largely dependent on the isotopic enrichment of the starting deuterated reagent, [2H5]ethyl iodide. It is essential to use a highly enriched source of this reagent to achieve high isotopic purity in the final product. The isotopic purity of the synthesized compound can be determined using analytical techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution mass spectrometry (HR-MS) can be used to determine the distribution of isotopologues, while 1H and 2H NMR can confirm the positions and extent of deuterium incorporation.

A summary of key parameters for optimizing deuteration is provided in the table below.

| Parameter | Considerations for Optimization |

| Deuterated Reagent | High isotopic enrichment of [2H5]ethyl iodide is crucial for high isotopic purity of the final product. |

| Base | A strong, non-nucleophilic base should be used to facilitate the alkylation reaction without competing. |

| Solvent | The solvent must effectively dissolve both the phenoxide and the deuterated ethylating agent. |

| Temperature & Time | Reaction conditions should be controlled to ensure complete reaction and minimize side-product formation. |

| Analytical Methods | Mass spectrometry and NMR are used to confirm isotopic purity and the location of deuterium atoms. |

Purification and Salt Formation of this compound

Following the synthesis and deuteration, purification of the (S)-Viloxazine-d5 free base and its subsequent conversion to the hydrochloride salt are critical steps to obtain a high-purity final product.

Purification of (S)-Viloxazine-d5

The crude (S)-Viloxazine-d5 free base can be purified using various chromatographic techniques. Given the chiral nature of the compound, chiral High-Performance Liquid Chromatography (HPLC) is a particularly effective method for not only removing chemical impurities but also for ensuring the enantiomeric purity of the (S)-isomer. A recently developed chiral HPLC method for S-viloxazine utilizes a Chiralpack IM column with a mobile phase of methanol, n-hexane, and isopropanol, demonstrating good separation and allowing for the quantification of enantiomeric purity. veranova.com

An alternative to chromatographic purification is recrystallization. This involves dissolving the crude product in a suitable solvent system at an elevated temperature and then allowing it to cool, leading to the crystallization of the purified compound. The choice of solvent is critical and is often determined empirically to find a system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in solution.

Salt Formation

The final step is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the purified (S)-Viloxazine-d5 free base with hydrochloric acid. The viloxazine free base can be dissolved in a suitable organic solvent, such as methyl tert-butyl ether, and then treated with an aqueous solution of HCl. The resulting this compound salt will precipitate out of the solution and can be collected by filtration.

To achieve a desired level of purity, it may be necessary to perform a cycle of converting the crude salt back to the free base, followed by extraction and another salt formation step. Recrystallization of the final hydrochloride salt from a suitable solvent system can also be employed to further enhance its purity. nih.gov

The table below outlines the key stages in the purification and salt formation process.

| Stage | Method | Key Considerations |

| Purification of Free Base | Chiral HPLC | Effective for separating both chemical and enantiomeric impurities. veranova.com |

| Recrystallization | Solvent selection is critical for achieving high purity and yield. | |

| Salt Formation | Treatment with HCl | The use of a suitable solvent ensures the precipitation of the hydrochloride salt. |

| Final Purification | Recrystallization of Salt | Can be used to further enhance the purity of the final product. nih.gov |

Advanced Analytical Characterization and Method Development for S Viloxazine D5 Hydrochloride

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantitative Analysis

The quantitative analysis of viloxazine (B1201356) and its metabolites in biological matrices is predominantly achieved through the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which are crucial for accurate pharmacokinetic assessments. nih.govresearchgate.net

A typical LC-MS/MS method for viloxazine analysis involves extraction from a biological matrix, such as human plasma, followed by chromatographic separation and mass spectrometric detection. For instance, viloxazine can be extracted from as little as 50 μL of human plasma using supported liquid extraction. nih.gov The chromatographic separation is often performed on a C8 or C18 column with a gradient elution using a mobile phase consisting of an aqueous component, like ammonium (B1175870) bicarbonate, and an organic modifier, such as acetonitrile. nih.govijpsjournal.com Detection is achieved using positive electrospray ionization (ESI) and multiple reaction monitoring (MRM). The precursor to product ion transition for viloxazine is commonly m/z 238/100. nih.gov

Application of (S)-Viloxazine-d5 Hydrochloride as an Internal Standard in Bioanalytical Assays

In bioanalytical assays, an internal standard is essential to correct for variability in sample preparation and instrument response. This compound is an ideal internal standard for the quantification of viloxazine due to its similar chemical and physical properties to the unlabeled analyte. medchemexpress.com Its five deuterium (B1214612) atoms result in a 5 Dalton mass difference, allowing for its clear distinction from the endogenous viloxazine in the mass spectrometer.

The use of a stable isotope-labeled internal standard like (S)-viloxazine-d5 is the preferred method to compensate for matrix effects. frontiersin.org In a validated LC-MS/MS method, the precursor to product ion transition for viloxazine-d5 was m/z 243/56. nih.gov This distinct mass transition ensures that the internal standard does not interfere with the quantification of the analyte of interest. The deuterium labeling also provides metabolic stability, which is advantageous for tracking the clearance of viloxazine.

Assessment of Matrix Effects and Ion Suppression in LC-MS/MS

Matrix effects, particularly ion suppression or enhancement, are a significant concern in LC-MS/MS analysis of biological samples. nih.govresearchgate.net These effects arise from co-eluting endogenous components that can alter the ionization efficiency of the analyte, leading to inaccurate quantification. nih.gov

The evaluation of matrix effects is a critical component of bioanalytical method validation. nih.gov Several strategies can be employed to mitigate ion suppression, including efficient sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), chromatographic separation to resolve the analyte from interfering matrix components, and the use of a stable isotope-labeled internal standard. chromatographyonline.comnih.gov The use of this compound as an internal standard is particularly effective in compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. frontiersin.org Studies have shown that with appropriate sample cleanup and the use of a deuterated internal standard, the influence of matrix effects on viloxazine quantification can be negligible. frontiersin.org

Linearity, Precision, and Accuracy Assessment for Research Applications

For a quantitative bioanalytical method to be reliable for research applications, it must demonstrate acceptable linearity, precision, and accuracy over a defined concentration range.

Linearity: The method should produce a linear response curve, where the peak area ratio of the analyte to the internal standard is directly proportional to the concentration of the analyte. For viloxazine analysis, linearity has been established over various concentration ranges, for example, from 1 to 2000 ng/mL in rat plasma. researchgate.net Another study showed a validated range of 0.0100 to 10.0 μg/mL in human plasma. nih.gov

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy indicates how close the measured value is to the true value. These are typically assessed at multiple concentration levels (low, medium, and high quality control samples). For viloxazine LC-MS/MS methods, intra- and inter-day precision values (expressed as relative standard deviation, %RSD) are generally required to be within 15%, and accuracy (expressed as percent deviation from the nominal concentration) should also be within ±15%. researchgate.netnih.gov For example, one method reported intra- and inter-day precision with relative standard deviations of 5.57% in rat plasma, and accuracy with relative errors ranging from -12.92% to 11.85%. researchgate.net Another study demonstrated inter- and intra-run precisions of 9% or less and 10% or less, respectively, with an intra-run accuracy of 97% to 107%. nih.gov

| Parameter | (S)-Viloxazine in Rat Plasma researchgate.net | Viloxazine in Human Plasma nih.gov |

| Linearity Range | 1 - 2000 ng/mL | 0.0100 - 10.0 µg/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.0100 µg/mL |

| Intra-day Precision (%RSD) | ≤ 5.57% | ≤ 10% |

| Inter-day Precision (%RSD) | ≤ 5.57% | ≤ 9% |

| Accuracy (%RE) | -12.92% to 11.85% | 97% to 107% |

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Isotopic Purity Assessment

Beyond quantitative analysis, spectroscopic and spectrometric techniques are indispensable for the structural confirmation and assessment of isotopic purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Distribution and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise location of deuterium atoms within a molecule. researchgate.net By comparing the ¹H NMR spectrum of the deuterated compound with its non-deuterated counterpart, the absence of signals corresponding to the positions of deuterium incorporation confirms the successful labeling. researchgate.net

In the case of this compound, the five deuterium atoms are located on the ethoxy group. A ¹H NMR spectrum of (S)-Viloxazine-d5 would show the disappearance of the signals corresponding to the ethyl protons. Furthermore, ¹³C NMR spectroscopy can also be used to confirm deuteration, as the carbon atoms attached to deuterium will exhibit a characteristic triplet splitting pattern and a significant decrease in signal intensity due to the nuclear Overhauser effect and longer relaxation times. researchgate.net These NMR techniques are crucial for verifying the isotopic purity and ensuring that the deuterium labeling is at the intended positions, which is vital for its application as a reliable internal standard.

High-Resolution Mass Spectrometry for Isotopic Abundance and Elemental Composition

The primary advantage of using the deuterated form is the 5 Dalton mass shift it creates, allowing it to be easily distinguished from the unlabeled parent compound in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses, which is crucial for its use as an internal standard in pharmacokinetic studies. HRMS confirms this mass difference with high precision. The theoretically calculated monoisotopic mass of the protonated molecule [M+H]⁺ is compared against the experimentally measured mass. A close correlation between these values confirms the elemental formula and, by extension, the successful deuteration.

Table 1: Elemental Composition and Mass Verification of this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₃H₁₅D₅ClNO₃ | |

| Theoretical Monoisotopic Mass (Da) | 278.1445549 | nih.gov |

| Experimentally Observed Mass (Da) | Typically within ± 0.005 Da of theoretical | General HRMS capability |

| Mass Accuracy (ppm) | < 5 ppm | General HRMS capability |

Furthermore, HRMS is critical for assessing isotopic abundance and purity. The analysis can quantify the percentage of molecules that have incorporated the desired number of deuterium atoms (d5), as well as detect the presence of molecules with fewer deuterium labels (d0 to d4). This ensures the reliability of the material as a research-grade standard, as a high degree of isotopic enrichment is necessary for accurate quantification in tracer studies.

Chiral Chromatography for Enantiomeric Purity Determination

The pharmacological activity of viloxazine is stereospecific, with the (S)-enantiomer exhibiting significantly greater potency as a norepinephrine (B1679862) reuptake inhibitor than the (R)-enantiomer. nih.gov Therefore, establishing the enantiomeric purity of this compound is a critical quality control step. This is achieved using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Fast Liquid Chromatography (UFLC) equipped with a Chiral Stationary Phase (CSP). scirp.orgresearchgate.net

Chiral stationary phases are designed to interact differently with the two enantiomers, leading to different retention times and thus enabling their separation and quantification. The development of a robust chiral separation method involves optimizing various parameters to achieve baseline resolution (Rs > 1.5) between the (S)- and the unwanted (R)-enantiomer peaks.

Table 2: Typical Chiral HPLC Method Parameters for Enantiomeric Purity

| Parameter | Description |

| Column | A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-RH, Lux AMP) |

| Mobile Phase | A mixture of an organic solvent (e.g., ethanol, acetonitrile) and a buffer |

| Flow Rate | Typically 0.8 - 1.2 mL/min jchr.orgnih.gov |

| Column Temperature | Controlled, often around 30°C nih.gov |

| Detection | UV/Vis detector, typically at 210 nm or 220 nm jchr.orgijpsdronline.com |

| Resolution (Rs) | > 1.5 to ensure baseline separation |

| Tailing Factor | < 1.5 for good peak symmetry nih.gov |

Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is fit for purpose. scirp.org Validation demonstrates the method's specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantification). nih.govijpsdronline.com

Table 3: Method Validation for Enantiomeric Purity Analysis

| Validation Parameter | Typical Acceptance Criteria | Purpose |

| Specificity | The (S)- and (R)-enantiomers are fully resolved from each other and any impurities. | Confirms the method can accurately measure the analyte without interference. |

| Linearity (Correlation Coefficient, r²) | > 0.998 | Establishes a direct proportional relationship between peak area and concentration. nih.gov |

| Precision (% RSD) | < 2.0% for intra- and inter-day analysis scirp.org | Measures the repeatability and reproducibility of the method. |

| Accuracy (% Recovery) | Typically 98-102% | Measures the closeness of the experimental value to the true value. scirp.org |

| Limit of Quantification (LOQ) | The lowest concentration quantifiable with acceptable precision and accuracy. | Defines the lower limit of the method for reliably measuring the unwanted enantiomer. |

| Limit of Detection (LOD) | The lowest concentration detectable by the instrument. | Defines the lower limit of the method for detecting the presence of the unwanted enantiomer. |

This rigorous analysis ensures that the research-grade material meets the high-purity specifications required for its intended application, confirming that the material is predominantly the desired (S)-enantiomer.

Purity Profiling and Stability Studies for Research-Grade Material

The purity of a research-grade standard like this compound is paramount to its function. Purity profiling involves the identification and quantification of any impurities present, which can include process-related impurities from synthesis or degradation products formed during storage. jchr.org A stability-indicating analytical method, typically Reverse-Phase HPLC (RP-HPLC), is developed and validated for this purpose. ijpsdronline.com

Stability studies are conducted to establish a retest period and appropriate storage conditions for the material. fda.gov These studies involve subjecting the compound to a range of environmental conditions over time, including long-term and accelerated stability testing as outlined by ICH guidelines.

Table 4: Representative Stability Study Conditions

| Study Type | Storage Condition | Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12-24 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Forced degradation studies are also performed to understand the compound's intrinsic stability and to ensure the analytical method can separate the active compound from any potential degradants that might form under stress. ijpsdronline.com This involves exposing the compound to harsh conditions beyond those used in accelerated stability testing.

Table 5: Illustrative Forced Degradation Study Results

| Stress Condition | Observation |

| Acid Hydrolysis (e.g., 0.1N HCl) | Potential for degradation, specific degradants identified by LC-MS. |

| Base Hydrolysis (e.g., 0.1N NaOH) | Potential for degradation, specific degradants identified by LC-MS. |

| Oxidation (e.g., 3% H₂O₂) | Compound may show sensitivity to oxidation. |

| Thermal Degradation (e.g., 80°C) | Compound generally stable, minor degradation may be observed. |

| Photostability (ICH Q1B) | Compound generally stable when exposed to light. jchr.org |

The results from these purity and stability assessments are compiled into a certificate of analysis for the research-grade material, providing the end-user with critical information on purity, impurity levels, and recommended storage, ensuring the integrity of their research data.

Mechanistic Pharmacokinetic and Metabolic Investigations Utilizing S Viloxazine D5 Hydrochloride

In Vitro Metabolic Stability and Biotransformation Profiling in Subcellular Fractions

In vitro studies using subcellular fractions like human liver microsomes and hepatocytes are fundamental to characterizing the metabolic fate of a drug candidate. These systems allow for the investigation of specific enzyme-driven biotransformations in a controlled environment.

The metabolism of viloxazine (B1201356) is primarily mediated by the cytochrome P450 (CYP) enzyme system. wikipedia.orgfrontiersin.org In vitro studies have identified CYP2D6 as the major enzyme responsible for the 5-hydroxylation of viloxazine, a primary metabolic pathway. drugbank.comtandfonline.comnih.govresearchgate.net While CYP2D6 plays a principal role, other isoforms, including CYP1A2, CYP2B6, and CYP3A4/5, are also involved, albeit to a lesser extent. researchgate.nettandfonline.com

Viloxazine has been shown to be a reversible inhibitor of several CYP enzymes. In human liver microsomes, it demonstrates potent inhibition of CYP1A2 and weaker inhibition of CYP2D6, CYP2B6, and CYP3A4/5. tandfonline.comtandfonline.com The inhibitory potential of viloxazine against these enzymes is an important consideration for predicting potential drug-drug interactions.

Table 1: In Vitro CYP Inhibition by Viloxazine in Human Liver Microsomes

| CYP Isoform | Inhibition Potency | IC50 Value (µM) |

|---|---|---|

| CYP1A2 | Strong | 0.269 |

| CYP2D6 | Weak | 141 |

| CYP2B6 | Weak | 184 |

| CYP3A4/5 | Weak | 221 (midazolam as substrate), 352 (testosterone as substrate) |

| CYP2C8 | No significant inhibition | >1010 |

| CYP2C9 | No significant inhibition | >1010 |

| CYP2C19 | No significant inhibition | >1010 |

Data sourced from in vitro studies with human liver microsomes. tandfonline.com

It's noteworthy that despite being a substrate for CYP2D6, the pharmacokinetic profile of viloxazine is not significantly affected by CYP2D6 genetic polymorphisms to a clinically relevant extent. nih.gov This suggests that alternative metabolic pathways are sufficient to compensate in individuals who are poor metabolizers via CYP2D6. nih.gov

Following oxidation by CYP enzymes, viloxazine and its hydroxylated metabolites undergo phase II conjugation reactions, primarily glucuronidation. The UDP-glucuronosyltransferase (UGT) enzymes UGT1A9 and UGT2B15 have been identified as key players in the glucuronidation of the major metabolite, 5-hydroxyviloxazine (B12724933), to form 5-hydroxyviloxazine glucuronide. wikipedia.orgfrontiersin.orgdrugbank.comnih.govuspharmacist.comfda.gov This glucuronide is the most abundant metabolite of viloxazine found in plasma. drugbank.comuspharmacist.comfda.govfda.gov

Interestingly, viloxazine can also form a unique N-carbamoyl glucuronide in humans, which is considered a stable phase II conjugate. tandfonline.comnih.gov The application of (S)-Viloxazine-d5 Hydrochloride in these in vitro systems allows for the precise tracking and quantification of these various glucuronide conjugates, providing a clearer picture of the conjugation pathways.

The use of deuterated analogs like this compound is particularly advantageous for the identification and quantification of metabolites. In techniques such as liquid chromatography-mass spectrometry (LC-MS), the deuterated compound can be used as an internal standard. This improves the accuracy and precision of the quantification of the non-deuterated viloxazine and its metabolites in biological samples. The known mass shift between the deuterated and non-deuterated compounds allows for clear differentiation and minimizes analytical interference.

Preclinical Absorption, Distribution, and Excretion (ADME) Studies in Animal Models

Preclinical ADME studies in animal models are crucial for understanding how a drug is handled by a living organism. These studies provide essential data on the bioavailability, tissue distribution, and routes of elimination of the drug and its metabolites.

In preclinical pharmacokinetic studies, this compound can be used as a tracer. medchemexpress.com By administering the deuterated compound, researchers can track its absorption, distribution throughout the body, and subsequent excretion. This is often done in conjunction with the administration of the non-deuterated drug to study its metabolic fate. The use of a stable isotope-labeled tracer avoids the complexities and safety concerns associated with radiolabeled compounds. In vivo ADME studies have shown that in humans, the primary metabolic route is 5-hydroxylation followed by glucuronidation. tandfonline.comnih.govresearchgate.net In contrast, in rats, O-deethylation followed by sulfation is the major pathway. tandfonline.comnih.gov

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| (S)-viloxazine |

| 5-hydroxyviloxazine |

| 5-hydroxyviloxazine glucuronide |

| N-carbamoyl glucuronide |

| viloxazine |

| caffeine |

| dextromethorphan |

| midazolam |

| O-deethylated viloxazine |

Tissue Distribution Studies and Compartmental Analysis in Animal Models

The distribution of a drug into various tissues and the mathematical modeling of its movement are fundamental to understanding its pharmacokinetic profile. This compound serves as a critical analytical tool in these investigations, allowing for precise quantification in preclinical animal models.

Pharmacokinetic modeling for viloxazine has been effectively described using a one-compartment model characterized by first-order absorption and elimination. nih.govnih.gov This model is foundational for compartmental analysis, which mathematically describes the drug's movement between the central compartment (bloodstream) and peripheral compartments (tissues). In such studies, a deuterated standard like this compound is essential for liquid chromatography-mass spectrometry (LC-MS/MS) methods to accurately determine concentrations in plasma and tissue homogenates. frontiersin.org

Preclinical studies in rats have investigated the tissue distribution of viloxazine. frontiersin.orgnih.gov While specific concentration data across all tissues is not detailed in the provided context, in vivo microdialysis studies in rats have demonstrated that viloxazine administration leads to increased extracellular levels of key neurotransmitters—norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506)—in the prefrontal cortex. nih.govresearchgate.net It also elevates neurotransmitter levels in the nucleus accumbens and amygdala. nih.govd-nb.info This strongly indicates that the compound crosses the blood-brain barrier and distributes to these specific brain regions, which are critical to its mechanism of action. researchgate.net The volume of distribution (Vd) following intravenous administration has been determined to be 0.73 ± 0.28 L/kg, providing a measure of the extent of its distribution into tissues outside the plasma. drugbank.com

Mechanistic Drug-Drug Interaction Studies (Inhibition and Induction)

This compound is utilized in in vitro studies to investigate the potential of viloxazine to act as a perpetrator in drug-drug interactions (DDIs). These studies focus on its ability to inhibit or induce the activity of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. tandfonline.comnih.gov Understanding this potential is a key regulatory requirement and critical for predicting clinical DDI risk. tandfonline.comnih.gov

Investigation of CYP Inhibition Potency and Mechanism

In vitro studies using human liver microsomes have been conducted to determine the inhibitory potential of viloxazine against major CYP isoforms. tandfonline.com The results indicate that viloxazine acts as a reversible inhibitor of several CYP enzymes. tandfonline.comtandfonline.com It is identified as a strong inhibitor of CYP1A2 and a weak inhibitor of CYP2D6 and CYP3A4. fda.govresearchgate.net The formation of the major metabolite, 5-hydroxyviloxazine, is primarily mediated by CYP2D6, with studies showing that its formation was markedly inhibited (79%) by an anti-CYP2D6 antibody. tandfonline.com

The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. The detailed findings are summarized in the table below.

| CYP Isoform | Inhibition Finding | IC₅₀ Value (µM) |

|---|---|---|

| CYP1A2 | Reversible Inhibitor | 0.269 |

| CYP2B6 | Reversible Inhibitor | 184 |

| CYP2C8 | No Inhibition | >1010 |

| CYP2C9 | No Inhibition | >1010 |

| CYP2C19 | No Inhibition | >1010 |

| CYP2D6 | Reversible Inhibitor | 141 |

| CYP3A4/5 | Reversible Inhibitor | 221 (Midazolam as substrate) |

| 352 (Testosterone as substrate) |

Evaluation of Enzyme Induction Profiles

The potential for viloxazine to induce, or increase the expression of, CYP enzymes has been evaluated in cultured human hepatocytes. These studies are critical for identifying time-dependent DDIs that can lead to decreased exposure and efficacy of co-administered drugs.

Treatment of human hepatocytes with viloxazine resulted in a dose-dependent increase in the activity of CYP2B6. tandfonline.com At a concentration of 73 µM, viloxazine demonstrated a significant induction effect. A lesser induction effect was observed for CYP2C9. tandfonline.com The results from three different human donors highlight the variability in enzyme induction potential.

| CYP Isoform | Donor | Fold Increase in Activity | Induction Relative to Positive Control |

|---|---|---|---|

| CYP2B6 | Donor A | 6.59-fold | 67.8% of 1 mM Phenobarbital |

| Donor B | 4.26-fold | 103% of 1 mM Phenobarbital | |

| Donor C | 9.07-fold | 82.0% of 1 mM Phenobarbital | |

| CYP2C9 | Donor A | 1.60-fold | 41.6% of 50 µM Rifampicin |

| Donor C | 1.65-fold | 16.3% of 50 µM Rifampicin |

Molecular and Cellular Pharmacodynamic Studies of S Viloxazine and Its Deuterated Analogue

Neurotransmitter Transporter Binding and Functional Assays

Viloxazine's primary mechanism involves the modulation of monoamine neurotransmitter transporters, with a distinct profile of activity at the norepinephrine (B1679862), serotonin (B10506), and dopamine (B1211576) transporters.

(S)-Viloxazine demonstrates a moderate binding affinity and inhibitory effect on the norepinephrine transporter (NET). nih.govdovepress.com In vitro binding competition assays show that viloxazine (B1201356) has a dissociation constant (KD) for the human NET ranging from 155 to 630 nM and an inhibitory constant (Ki) of 630 nM. wikipedia.orgdovepress.com Functional assays measuring the inhibition of norepinephrine uptake confirm this activity, with a half-maximal inhibitory concentration (IC50) value of 0.26 µM in rat hypothalamic synaptosomes. dovepress.comtandfonline.com This inhibition of NET leads to increased extracellular levels of norepinephrine in key brain regions like the prefrontal cortex. dovepress.comdrugbank.com Despite its activity, viloxazine's affinity for NET is considered more moderate compared to other NRIs like atomoxetine. dovepress.comresearchgate.net

Table 1: (S)-Viloxazine NET Binding and Inhibition Data

| Parameter | Value | Species/System |

|---|---|---|

| KD | 155 - 630 nM | Human |

| Ki | 630 nM | Not Specified |

| IC50 | 0.26 µM | Rat Hypothalamic Synaptosomes |

Data sourced from multiple in vitro studies. dovepress.comwikipedia.orgdovepress.com

The interaction of (S)-Viloxazine with the serotonin transporter (SERT) and the dopamine transporter (DAT) is markedly lower than its interaction with NET. Viloxazine has a very low affinity for SERT, with a reported KD of 17,300 nM and a Ki greater than 10,000 nM. nih.govwikipedia.orgresearchgate.net Functional assays show a correspondingly weak inhibitory effect on serotonin uptake, with an IC50 of 257 µM in HEK293 cells expressing the human SERT. dovepress.comdovepress.com

Its affinity for the dopamine transporter (DAT) is almost negligible, with a KD value greater than 100,000 nM. nih.govwikipedia.orgresearchgate.net This low affinity for DAT, particularly in brain regions associated with reward and addiction like the nucleus accumbens, suggests a low potential for abuse. researchgate.netresearchgate.net The high selectivity for NET over both SERT and DAT is a key feature of viloxazine's pharmacological profile. nih.govresearchgate.net

Table 2: (S)-Viloxazine SERT and DAT Interaction Data

| Transporter | Parameter | Value |

|---|---|---|

| SERT | KD | 17,300 nM |

| IC50 | 257 µM |

| DAT | KD | >100,000 nM |

Data reflects viloxazine's low affinity for SERT and negligible affinity for DAT. wikipedia.orgdovepress.com

Serotonin Receptor Binding and Functional Characterization

(S)-Viloxazine exhibits a unique dual activity at two key serotonin receptors: it acts as an antagonist at the 5-HT₂B receptor and as an agonist at the 5-HT₂C receptor. nih.govdovepress.com In vitro functional assays demonstrate its antagonistic activity at the 5-HT₂B receptor with an IC₅₀ of 27 µM and a Ki of 6,400 nM. researchgate.netdovepress.com This antagonism at 5-HT₂B receptors, which are located on GABAergic interneurons, may lead to an increase in serotonin release in the prefrontal cortex. researchgate.netdrugbank.com

Concurrently, viloxazine functions as an agonist at the 5-HT₂C receptor, with a half-maximal effective concentration (EC₅₀) of 32 µM and a Ki of 3,900 nM. researchgate.netdovepress.com Activation of 5-HT₂C receptors is believed to play a role in regulating dopamine and norepinephrine release. researchgate.netdrugbank.com This combined activity at 5-HT₂B and 5-HT₂C receptors is a significant component of its mechanism and distinguishes it from pure norepinephrine reuptake inhibitors. nih.govfrontiersin.org

Table 3: (S)-Viloxazine Activity at 5-HT₂B and 5-HT₂C Receptors

| Receptor | Activity | Parameter | Value |

|---|---|---|---|

| 5-HT₂B | Antagonist | Ki | 6,400 nM |

| IC50 | 27.0 µM | ||

| 5-HT₂C | Agonist | Ki | 3,900 nM |

Data from in vitro functional and binding assays. researchgate.netdovepress.com

Beyond its primary actions at 5-HT₂B and 5-HT₂C receptors, viloxazine has been profiled against a broader panel of serotonin receptor subtypes. It has been found to possess weak antagonistic activity at the 5-HT₇ receptor. wikipedia.orgtandfonline.com Follow-up studies confirmed this antagonistic effect at 5-HT₇ receptors, reporting an inhibitory constant (Ki) of 1.9 µM and an IC₅₀ of 6.7 µM. tandfonline.comtandfonline.com In contrast, it shows negligible affinity for other serotonin receptors such as 5-HT₁A and 5-HT₂A, as well as for various other receptor types including adrenergic, dopaminergic, histaminic, and muscarinic receptors. nih.govwikipedia.org This selectivity highlights that its serotonergic effects are specifically mediated through the 5-HT₂B, 5-HT₂C, and to a lesser extent, 5-HT₇ receptors. tandfonline.com

Cellular Pathway Modulation and Signal Transduction Investigations

The combined actions of (S)-Viloxazine at neurotransmitter transporters and serotonin receptors result in the modulation of multiple cellular signaling pathways. The inhibition of NET directly increases the extracellular concentrations of norepinephrine and, to a lesser extent, dopamine, particularly in the prefrontal cortex. dovepress.comnih.govtandfonline.com This is a crucial pathway, as the NET is responsible for the clearance of both catecholamines in this brain region. nih.gov

Furthermore, viloxazine's activity as a 5-HT₂B antagonist and 5-HT₂C agonist contributes to a significant increase in extracellular serotonin levels in the prefrontal cortex, an effect observed in in vivo microdialysis studies. nih.govdovepress.com The antagonism of 5-HT₂B receptors on GABAergic interneurons is thought to disinhibit serotonin neurons, leading to enhanced tonic serotonin release. researchgate.netdrugbank.com The agonism at 5-HT₂C receptors can also modulate dopaminergic and noradrenergic pathways. drugbank.com This multi-faceted modulation of norepinephrine, dopamine, and serotonin signaling pathways in the prefrontal cortex underlies its therapeutic potential. researchgate.nettandfonline.com

In Vitro Studies of Neurotransmitter Release and Reuptake Modulation in Cellular Systems

(S)-Viloxazine's primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET). nih.govd-nb.infopatsnap.com This inhibition leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. d-nb.infopatsnap.com The (S)-enantiomer of viloxazine demonstrates a tenfold greater potency in this activity compared to the (R)-enantiomer. nih.gov

In addition to its effects on norepinephrine, viloxazine also modulates the serotonin (5-HT) system. patsnap.comnih.gov However, it does not act as a conventional selective serotonin reuptake inhibitor (SSRI). patsnap.com Instead, it has been shown to be an antagonist at 5-HT2B receptors and an agonist at 5-HT2C receptors. nih.govfrontiersin.org The antagonism of 5-HT2B receptors, which are located on GABAergic interneurons, may disinhibit the tonic inhibitory control of serotonin neurons, leading to an indirect increase in serotonin release in areas like the prefrontal cortex. drugbank.com Furthermore, some studies have indicated that viloxazine can facilitate the basal release of serotonin from rat striatal brain slices. d-nb.info

A 2024 study using in vivo microdialysis in rats demonstrated that clinically relevant doses of viloxazine increase extracellular levels of not only norepinephrine but also dopamine and serotonin in the prefrontal cortex. dovepress.com The increase in dopamine is thought to be an indirect consequence of NET inhibition, as this transporter is also involved in dopamine reuptake in the prefrontal cortex. drugbank.com

Below is a summary of the in vitro binding affinities and functional activities of viloxazine at various neurotransmitter transporters and receptors.

| Target | Activity | Ki (μM) | IC50 (μM) | EC50 (μM) |

| Norepinephrine Transporter (NET) | Inhibitor | 0.63 frontiersin.org | 0.2 frontiersin.org | - |

| Serotonin Transporter (SERT) | Negligible Activity | - | >10 | - |

| Dopamine Transporter (DAT) | Low Activity | - | >10 | - |

| 5-HT2B Receptor | Antagonist | 4.2 medchemexpress.com | 27 nih.gov | - |

| 5-HT2C Receptor | Agonist | - | - | 32 medchemexpress.com |

| 5-HT7 Receptor | Weak Antagonist | - | >100 | - |

This table presents data for (S)-viloxazine or racemic viloxazine.

Intracellular Signaling Cascades Associated with Viloxazine's Activity

The modulation of neurotransmitter receptors by (S)-viloxazine initiates downstream intracellular signaling cascades. As an agonist at the 5-HT2C receptor, viloxazine is expected to activate Gq/11 protein-coupled signaling pathways. This typically involves the activation of phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C, respectively, influencing a wide range of cellular processes including neuronal excitability.

The antagonistic activity of viloxazine at the 5-HT2B receptor would block the intracellular signaling normally initiated by serotonin at this receptor. Like the 5-HT2C receptor, the 5-HT2B receptor is also coupled to Gq/11 proteins. By blocking this pathway, viloxazine can prevent serotonin-mediated downstream effects in cells expressing this receptor subtype.

The primary action of viloxazine, norepinephrine reuptake inhibition, indirectly influences intracellular signaling by increasing the availability of norepinephrine in the synapse. This leads to enhanced activation of adrenergic receptors (alpha and beta subtypes) on postsynaptic neurons, which are coupled to various G-protein signaling cascades (Gs, Gi, and Gq), thereby modulating cyclic AMP (cAMP) and calcium signaling pathways that are crucial for neuronal function and plasticity.

Enzyme Activity Modulation Studies (e.g., Monoamine Oxidase Inhibition)

Early in vitro studies suggested that viloxazine was not a significant inhibitor of monoamine oxidase (MAO). d-nb.info However, later research characterized it as a weak, competitive, and reversible inhibitor of both MAO-A and MAO-B. d-nb.infouni-regensburg.denih.gov

A more recent study also noted a low affinity of viloxazine for MAO-A. d-nb.infodovepress.com

The following table summarizes the in vitro inhibitory constants (Ki) for viloxazine against MAO-A and MAO-B.

| Enzyme | Substrate Used | Ki (mol/L) | Type of Inhibition |

| MAO-A | 3H-Serotonin | 9.7 x 10-5 uni-regensburg.de | Competitive, Reversible uni-regensburg.de |

| MAO-B | 14C-Phenylethylamine | 1.8 x 10-4 uni-regensburg.de | Competitive, Reversible uni-regensburg.de |

This table presents data for viloxazine inhibition of rat tissue monoamine oxidase in vitro.

Applications of S Viloxazine D5 Hydrochloride in Preclinical Research and Drug Discovery

Role as a Gold Standard in Bioanalytical Method Development and Validation

In the precise science of bioanalytics, the quantification of a drug and its metabolites in biological matrices is paramount. (S)-Viloxazine-d5 Hydrochloride is frequently employed as an internal standard in the development and validation of bioanalytical methods, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comresearchgate.net The five-dalton mass shift imparted by the deuterium (B1214612) atoms allows for its clear differentiation from the non-deuterated, or endogenous, (S)-Viloxazine during analysis. This distinction is crucial for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantitative data. mdpi.comresearchgate.net

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard because it closely mimics the physicochemical properties of the analyte of interest. This similarity ensures that it behaves almost identically during extraction, chromatography, and ionization, leading to more reliable and robust analytical methods. mdpi.com Regulatory bodies often recommend or require the use of such standards in bioequivalence studies and other pharmacokinetic analyses submitted for drug approval. fda.gov

A typical bioanalytical method would involve adding a known concentration of this compound to biological samples (e.g., plasma, urine) before processing. springermedizin.de The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of (S)-Viloxazine in the unknown samples. researchgate.net This approach minimizes the impact of matrix effects, where other components in the biological sample can interfere with the analysis.

Facilitation of Metabolite Identification and Quantitative Analysis

The deuterium labeling in this compound is instrumental in tracing and identifying its metabolic products. glpbio.cn When the deuterated compound is administered in preclinical models, the resulting metabolites will retain the deuterium atoms, creating a distinct isotopic signature. This signature allows researchers to easily distinguish drug-related metabolites from endogenous compounds in complex biological samples using mass spectrometry.

The primary metabolic pathway for viloxazine (B1201356) in humans involves hydroxylation, primarily by the cytochrome P450 enzyme CYP2D6, followed by glucuronidation. wikipedia.orgnih.govresearchgate.net The major metabolite is 5-hydroxyviloxazine (B12724933) glucuronide. wikipedia.orgfda.govfda.gov By using this compound, researchers can readily track the formation of deuterated 5-hydroxyviloxazine and its subsequent glucuronide conjugate, confirming the metabolic fate of the parent drug. glpbio.cn This is particularly useful in "cold" (non-radioactive) metabolite profiling studies.

Furthermore, once metabolites are identified, this compound can be used to synthesize deuterated versions of these metabolites. These deuterated metabolite standards are then invaluable for the quantitative analysis of the non-deuterated metabolites in biological samples, following the same principles of isotope dilution mass spectrometry described in the previous section.

Utility in Investigating Isotope Effects on Metabolic Pathways

The substitution of hydrogen with deuterium can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). smolecule.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. google.com This can lead to a slower rate of metabolism for deuterated compounds, particularly when the deuteration occurs at a site of metabolic attack. google.com

In the case of this compound, the deuterium atoms are located on the ethoxy group. While the primary site of metabolism for viloxazine is hydroxylation on the phenyl ring, O-deethylation is a metabolic route seen in some species, such as rats. nih.gov Studying the metabolism of this compound can provide insights into the contribution of this pathway. A significant decrease in the formation of the O-deethylated metabolite compared to the non-deuterated compound would indicate a notable KIE, suggesting that this pathway is sensitive to deuteration.

These studies are valuable for understanding the finer details of drug metabolism and can inform the design of future drug candidates with potentially improved pharmacokinetic profiles. glpbio.cnmedchemexpress.com By strategically placing deuterium atoms at metabolically labile positions, it is sometimes possible to "block" or slow down metabolism, a strategy known as metabolic stabilization.

Contribution to Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Studies

Structure-activity relationship (SAR) studies explore how modifications to a molecule's structure affect its biological activity. Similarly, structure-metabolism relationship (SMR) studies examine how structural changes influence a compound's metabolic fate. This compound can be a useful tool in these investigations.

In SAR studies, while the primary purpose of deuteration in this compound is for analytical purposes, the minimal steric impact of deuterium ensures that its binding affinity for its pharmacological targets, such as the norepinephrine (B1679862) transporter, is expected to be virtually identical to that of the non-deuterated (S)-Viloxazine. This allows it to be used in binding assays and other in vitro functional assays as a reliable surrogate for the parent compound. The (S)-enantiomer of viloxazine is noted to be significantly more potent than the (R)-enantiomer. nih.gov

In the context of SMR, comparing the metabolic profile of this compound with that of other structurally modified analogs of viloxazine can help to build a comprehensive picture of how different parts of the molecule contribute to its metabolism. For example, by keeping the deuterated ethoxy group constant while making changes elsewhere in the molecule, researchers can isolate the metabolic consequences of those other structural modifications.

Applications in Preclinical Lead Optimization and Candidate Selection

The process of lead optimization in drug discovery aims to refine the properties of a promising compound to enhance its efficacy, safety, and pharmacokinetic profile. This compound and similar deuterated compounds can play a role in this phase.

The ability to conduct highly accurate pharmacokinetic studies using this compound as an internal standard allows for a precise evaluation of how structural modifications in a series of lead compounds affect their absorption, distribution, metabolism, and excretion (ADME) properties. smolecule.com This high-quality data is essential for making informed decisions about which compounds to advance.

Furthermore, insights gained from KIE studies using deuterated analogs can inform strategies for designing new chemical entities with improved metabolic stability. If a particular metabolic pathway is found to be a major route of clearance and is susceptible to the KIE, medicinal chemists may choose to introduce deuterium at that position in a new lead compound to potentially improve its half-life and bioavailability. This approach, known as "deuterium switching," is a recognized strategy in drug design.

Future Research Directions and Emerging Methodologies for Deuterated Chiral Compounds

Novel Stereoselective Deuteration Techniques

The precise, three-dimensional arrangement of atoms is critical to a chiral drug's function. youtube.com Consequently, the ability to introduce deuterium (B1214612) at specific stereocenters is paramount. Future research is focused on developing more efficient and versatile stereoselective deuteration methods.

Emerging techniques are moving beyond traditional methods, which can sometimes require harsh conditions or have limited applicability. nih.gov Recent progress includes:

Catalytic Transfer Deuteration: This approach uses readily available, non-gaseous deuterium donors, which simplifies the experimental setup. marquette.edu Chiral phosphoric acids, for instance, have been used as catalysts to facilitate the enantioselective transfer deuteration of ketimines, producing optically active deuterated amines with high yields and excellent stereoselectivity. nih.govacs.org

Metal-Catalyzed Hydrogen Isotope Exchange (HIE): Significant advances have been made in using transition metal catalysts, including those based on earth-abundant metals like iron, to perform hydrogen isotope exchange on arenes and other organic molecules. researchgate.net Photocatalysis is also emerging as a powerful tool for HIE reactions under mild conditions. researchgate.net

Enzyme-Catalyzed Deuteration: Leveraging the inherent stereoselectivity of enzymes offers a green and highly specific route to deuterated chiral compounds. For example, dual-protein catalysis systems are being explored for the site-selective deuteration of amino acids. nih.gov

Memory of Chirality: Recent studies have shown that it's possible to achieve enantioretentive deuteration of α-amino acids without external chiral sources, relying on the "memory" of the molecule's original chirality during the reaction. nih.govacs.org

These advanced methods promise to make complex deuterated chiral compounds more accessible for research and development. researchgate.netacs.org

Table 1: Comparison of Emerging Stereoselective Deuteration Methods

| Method | Deuterium Source | Key Features | Advantages | Challenges |

| Catalytic Transfer Deuteration | Deuterated solvents (e.g., D₂O, EtOD), Benzothiazolines | Uses a catalyst (e.g., chiral phosphoric acid) to transfer deuterium from a donor molecule. nih.govacs.org | Avoids D₂ gas; often high enantioselectivity. marquette.edu | Donor synthesis can be complex. |

| Metal-Catalyzed HIE | D₂O, D₂ gas | Employs transition metal catalysts (e.g., Iridium, Ruthenium, Iron) to swap H for D. nih.govresearchgate.net | Broad substrate scope; can deuterate less reactive C-H bonds. | Catalyst cost and removal; potential for scrambling. |

| Enzyme-Catalyzed Deuteration | D₂O | Uses enzymes to selectively incorporate deuterium. | Unmatched stereoselectivity; mild, environmentally friendly conditions. | Limited to substrates recognized by the enzyme. |

| Memory of Chirality | EtOD | Relies on transient, axially chiral enolates to guide deuteration without external chiral catalysts. nih.gov | Simple conditions; no need for expensive chiral sources. acs.org | Currently demonstrated on a limited range of substrates. |

Integration of (S)-Viloxazine-d5 Hydrochloride with Advanced Preclinical Imaging Modalities

Deuterated compounds are gaining traction as powerful probes in non-invasive preclinical imaging. Deuterium Metabolic Imaging (DMI) is an emerging technique that uses Magnetic Resonance Imaging (MRI) to track the metabolic fate of deuterated substrates in real-time. cam.ac.uknih.gov The low natural abundance of deuterium (about 0.015%) means there is virtually no background signal, allowing for clear detection of the administered labeled compound and its metabolites. nih.govnih.gov

For a compound like this compound, DMI could offer unprecedented insights. By administering the deuterated drug, researchers could potentially:

Map Drug Distribution: Visualize the uptake and accumulation of (S)-Viloxazine-d5 in specific brain regions or other tissues.

Track Metabolic Pathways: Observe the formation of deuterated metabolites in vivo, providing a dynamic picture of how and where the drug is processed. This is a significant advantage over traditional methods that rely on analyzing blood or tissue samples at discrete time points.

Assess Target Engagement: In some cases, changes in the metabolic environment around a drug's target could be monitored, offering indirect evidence of target engagement.

While DMI is promising, it is still an evolving field. Future research will focus on improving the sensitivity and spatial resolution of the technique, particularly at clinical MRI field strengths. mdpi.com Combining DMI with other imaging modalities, such as Positron Emission Tomography (PET), could provide a more complete picture of a drug's behavior. For instance, a PET tracer could label a specific receptor, while DMI tracks the metabolism of a deuterated drug that acts on that receptor. snmjournals.org

Computational Modeling and Simulation of Deuterium Kinetic Isotope Effects on Drug Properties

The decision of where to place deuterium atoms in a molecule is critical for achieving desired changes in its pharmacokinetic profile. nih.gov Computational modeling is becoming an indispensable tool for predicting the impact of deuteration before undertaking complex and costly synthesis. nih.gov

By simulating the interaction of a drug with metabolic enzymes like cytochrome P450 (CYP), researchers can:

Identify Metabolic "Hotspots": Molecular docking studies can predict which parts of a drug molecule are most likely to bind to the active site of a metabolic enzyme, identifying the C-H bonds susceptible to cleavage. nih.gov

Predict the Magnitude of the KIE: Quantum mechanics calculations can estimate the difference in activation energy between breaking a C-H bond versus a C-D bond. This helps predict how much deuteration will slow down the metabolism at that site. mdpi.com

Anticipate Metabolic Switching: If metabolism at a primary site is slowed by deuteration, the metabolic burden may shift to a secondary site. nih.govmusechem.com Computational models can help predict this "metabolic switching," which could lead to the formation of new, unexpected, or even undesirable metabolites. nih.gov

For this compound, computational models could simulate its interaction with relevant CYP enzymes to rationalize the observed metabolic profile and guide the design of future analogues. These simulations can help researchers understand how the position and number of deuterium atoms influence metabolic stability and whether metabolic switching occurs. nih.gov

Expanding the Scope of Deuterated Analogues in Mechanistic Biological Research

Deuterated compounds are invaluable tools for elucidating the mechanisms of chemical and enzymatic reactions. acs.orgnih.gov The kinetic isotope effect (KIE) provides a powerful probe into the rate-determining steps of a reaction. mdpi.comnih.gov If the cleavage of a C-H bond is part of the slowest step of a reaction, substituting that hydrogen with deuterium will slow the reaction down, resulting in a measurable KIE. nih.gov

In the context of this compound, this principle can be applied to:

Elucidate Enzyme Mechanisms: By studying the rate of metabolism of deuterated versus non-deuterated viloxazine (B1201356), researchers can confirm whether C-H bond cleavage is the rate-limiting step in its metabolism by specific enzymes. nih.govscispace.com

Probe Transition States: The precise magnitude of the KIE can provide detailed information about the geometry of the transition state of an enzyme-catalyzed reaction. einsteinmed.edu This information is crucial for designing highly potent and specific enzyme inhibitors. einsteinmed.edu

Trace Metabolic Fates: Deuterium serves as a stable, non-radioactive label that allows researchers to track the journey of a drug and its metabolites through a biological system using mass spectrometry. nih.gov

Future research will see the application of these techniques to increasingly complex biological systems, using selectively deuterated molecules to dissect intricate signaling pathways and networks of metabolic reactions. copernicus.org

Role of Deuterated Chiral Compounds in Addressing Research Challenges in Pharmacology

The strategic use of deuteration in chiral compounds offers innovative solutions to several long-standing challenges in pharmacology. uniupo.itnih.gov

Key areas of impact include:

Improving Pharmacokinetic Profiles: Deuteration can slow down metabolic inactivation, potentially leading to improved drug exposure, a longer half-life, and reduced dosing frequency. nih.govnih.gov This is a primary driver for developing deuterated drugs. researchgate.net

Reducing Toxicity: By blocking the formation of reactive or toxic metabolites, deuteration can lead to a safer drug profile. nih.gov

Stabilizing Chiral Centers: For some chiral drugs, the stereocenter is unstable and can racemize (invert its configuration) in the body. This can be problematic if one enantiomer is active and the other is inactive or harmful. nih.govyoutube.com Placing a deuterium atom at the chiral center can slow down this interconversion, a strategy known as Deuterium-Enabled Chiral Switching (DECS). nih.gov

Overcoming Inter-Patient Variability: Metabolism can vary significantly between individuals due to genetic differences in metabolic enzymes. By creating drugs that are less susceptible to metabolism, deuteration may lead to more predictable and consistent drug exposure across different patient populations. researchgate.net

The development of deuterated chiral compounds like this compound exemplifies a sophisticated approach to medicinal chemistry. It moves beyond simple deuteration for metabolic stability and embraces the synergy between isotopic labeling and stereochemistry to create molecules with finely tuned properties for research and potential therapeutic use.

Q & A

Q. How can researchers optimize LC-MS parameters for simultaneous quantification of (S)-Viloxazine-d5 and its metabolites?

- Methodology : Optimize ionization mode (ESI+/ESI−), collision energy, and column chemistry (e.g., C18 vs. HILIC). Use dynamic MRM to capture low-abundance metabolites. Validate carryover (<20% of LLOQ) and matrix effects (post-column infusion experiments) .

- Advanced Techniques : Implement ion mobility spectrometry (IMS) to separate isobaric metabolites. Use deuterated analogs for internal standardization to correct for signal suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|